molecular formula C2H5ClO2S B13825530 1-Chloroethanesulphinic acid CAS No. 28753-07-3

1-Chloroethanesulphinic acid

Cat. No.: B13825530
CAS No.: 28753-07-3
M. Wt: 128.58 g/mol
InChI Key: ZUQKROYNVKICEM-UHFFFAOYSA-N
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Description

1-Chloroethanesulfinic acid is an organosulfur compound with the molecular formula C2H5ClO2S. It is a sulfinic acid derivative where a chlorine atom is attached to the ethane backbone. This compound is known for its reactivity and is used in various chemical processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroethanesulfinic acid can be synthesized through several methods. One common method involves the reaction of ethanesulfinic acid with thionyl chloride. The reaction typically proceeds under mild conditions, with the thionyl chloride acting as both a chlorinating agent and a dehydrating agent.

Industrial Production Methods

In industrial settings, the production of 1-chloroethanesulfinic acid often involves the chlorination of ethanesulfinic acid using chlorine gas. This method is preferred due to its scalability and cost-effectiveness. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloroethanesulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethanesulfonic acid.

    Reduction: It can be reduced to ethanesulfinic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form ethanesulfinic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Ethanesulfonic acid.

    Reduction: Ethanesulfinic acid.

    Substitution: Ethanesulfinic acid or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloroethanesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloroethanesulfinic acid involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the molecule makes it a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the sulfinic acid group can undergo redox reactions, making it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethanesulfinic acid: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    Ethanesulfonic acid: An oxidized form of ethanesulfinic acid, more stable and less reactive.

    Chloromethanesulfinic acid: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.

Uniqueness

1-Chloroethanesulfinic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex organosulfur compounds and a useful reagent in both research and industrial applications.

Properties

CAS No.

28753-07-3

Molecular Formula

C2H5ClO2S

Molecular Weight

128.58 g/mol

IUPAC Name

1-chloroethanesulfinic acid

InChI

InChI=1S/C2H5ClO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5)

InChI Key

ZUQKROYNVKICEM-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)O)Cl

Origin of Product

United States

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